molecular formula C18H27NO3S2 B2644558 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1797692-39-7

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2644558
CAS No.: 1797692-39-7
M. Wt: 369.54
InChI Key: OLXCUNYHFOANAQ-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic small molecule featuring an azetidine ring core, a sulfonyl group, and a thioether moiety. This unique structure makes it a compound of interest in medicinal chemistry and drug discovery research. Compounds containing the azetidine scaffold are frequently investigated for their potential biological activities and their utility as key intermediates in organic synthesis . Researchers can utilize this chemical as a building block for developing novel molecules or as a potential candidate for high-throughput screening. Its structure suggests potential for interaction with various biological targets, including enzymes; similar azetidine-containing compounds have been studied for their inhibitory effects on processes like tubulin polymerization . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S2/c1-13(2)12-24(21,22)17-10-19(11-17)18(20)9-15-5-7-16(8-6-15)23-14(3)4/h5-8,13-14,17H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXCUNYHFOANAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring through cyclization reactions. The isobutylsulfonyl group can be introduced via sulfonylation reactions, while the isopropylthio group is added through thiolation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the high quality of the product .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in binding to biological macromolecules, influencing the compound’s overall effect. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Azetidine and Ethanone Moieties
  • 1-(Azetidin-1-yl)-2-(2-(4-(3-fluoropropyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanone (Compound 13, ) Structural Differences: Replaces the isopropylthio phenyl group with a pyrazolo[1,5-a]pyrimidinyl ring and a 3-fluoropropylphenyl substituent. Functional Impact: The fluoropropyl group enhances metabolic stability, while the pyrazolopyrimidine core may improve binding to kinase targets. The absence of a sulfonyl group reduces polarity compared to the target compound .
2.2. Sulfonyl-Containing Ethanone Derivatives
  • 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone () Structural Differences: Lacks the azetidine ring; sulfonyl group is attached to a phenyl ring instead of isobutyl. This may enhance crystallinity but reduce solubility compared to the target compound’s isobutylsulfonyl group .
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Structural Differences: Incorporates a triazole ring and difluorophenyl groups. Functional Impact: Fluorine atoms improve bioavailability, while the triazole-thioether linkage may confer redox activity absent in the target compound’s simpler thioether .
2.3. Ethanone Derivatives with Thioether and Heterocyclic Substituents
  • N-{5-[(1-ethylpropyl)sulfonyl]-2-methoxyphenyl}-5-(3-pyridin-2-ylphenyl)-1,3-oxazol-2-amine () Structural Differences: Features an oxazol-2-amine core and ethylpropylsulfonyl group. The ethylpropylsulfonyl group may offer intermediate lipophilicity compared to the target’s isobutylsulfonyl .
2.4. Hydroxyacetophenone Analogues ()
  • Examples: 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone, 1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone. Structural Differences: Replace sulfonyl and thioether groups with acetyloxy and hydroxyl substituents. Functional Impact: Increased polarity due to hydroxyl groups improves water solubility but reduces membrane permeability. Synthesis methods (e.g., enzymatic catalysis) differ significantly from sulfonylation reactions used for the target compound .

Comparative Data Table

Compound Name / Source Key Structural Features Synthesis Method Notable Properties
Target Compound Azetidine, isobutylsulfonyl, isopropylthio Not explicitly described High rigidity, moderate lipophilicity
1-(Azetidin-1-yl)-2-(pyrazolo[...] () Pyrazolopyrimidine, fluoropropyl Trimethylaluminum-mediated coupling Enhanced kinase binding, fluorinated
1-(4-Methylphenyl)-2-(phenylsulfonyl) () Phenylsulfonyl, methylphenyl Slow evaporation crystallization High crystallinity, aromatic stacking
Triazole-thioether derivative () Triazole, difluorophenyl Sodium ethoxide-mediated coupling Redox activity, improved bioavailability
Oxazol-2-amine derivative () Oxazole, ethylpropylsulfonyl Unspecified Hydrogen-bonding, intermediate logP
Hydroxyacetophenones () Acetyloxy, hydroxyl Enzymatic or chemical acylation High solubility, low permeability

Key Research Findings

  • Sulfonyl Group Impact : Isobutylsulfonyl in the target compound balances lipophilicity better than phenylsulfonyl () or ethylsulfonyl () groups, optimizing membrane permeability and solubility .
  • Thioether vs. Triazole-Thioether : The target’s simple thioether lacks the redox versatility of triazole-thioether derivatives () but offers synthetic simplicity .
  • Azetidine vs.

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound contains an azetidine ring, a sulfonamide group, and a thioether moiety, which contribute to its reactivity and biological properties. The presence of these functional groups enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Isobutylsulfonyl Group : This is achieved via sulfonation reactions using isobutanesulfonic acid derivatives.
  • Coupling with the Isopropylthio Phenyl Group : This step involves nucleophilic substitution or coupling reactions to attach the phenyl moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that it may affect various cellular processes, including:

  • Inhibition of Protein Kinases : The compound has shown potential in inhibiting kinases involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammatory responses by modulating cytokine production.

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It specifically targets pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxic effects on cancer cell lines ,
Anti-inflammatoryReduction in cytokine levels ,
AntimicrobialActivity against specific bacterial strains,

Case Studies

  • Cytotoxicity Assay : A study evaluating the effects of the compound on breast cancer cell lines reported an IC50 value indicating significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, further supporting its anticancer potential.

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